N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic small molecule featuring a triazolopyrimidinone core fused with a benzodioxol group via an acetamide linker. Its structure includes:
- A 3,5-dimethylphenyl substituent on the triazole ring, contributing to hydrophobic interactions in biological systems.
- A 7-oxo-triazolo[4,5-d]pyrimidine scaffold, a pharmacophore associated with kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-12-5-13(2)7-15(6-12)27-20-19(24-25-27)21(29)26(10-22-20)9-18(28)23-14-3-4-16-17(8-14)31-11-30-16/h3-8,10H,9,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHKQFRBPAQJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone Formation from 3,5-Dimethylacetophenone
The 3,5-dimethylphenyl group is introduced via enaminone 10 , synthesized by refluxing 3,5-dimethylacetophenone (5.0 g, 30.6 mmol) with DMF-DMA (7.3 mL, 55.1 mmol) in anhydrous toluene at 120°C for 6 hours. The enaminone forms as a yellow solid (6.2 g, 92%), with 1H NMR (CDCl3) δ 7.25 (s, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 5.82 (d, J = 12.4 Hz, 1H, CH), 3.15 (s, 6H, N(CH3)2), 2.35 (s, 6H, CH3).
Cyclization with 5-Amino-1,2,3-Triazole
Cyclization of enaminone 10 with 5-amino-1,2,3-triazole (9a , 2.7 g, 32.0 mmol) in glacial acetic acid (50 mL) at 80°C for 2 hours yields 3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidine (11 ) as a white powder (4.1 g, 68%). Key 13C NMR signals: δ 164.5 (C=O), 152.3 (C-3 triazole), 139.8 (C-5 pyrimidine), 128.4–126.7 (Ar-C), 21.3 (CH3).
Introduction of the Acetic Acid Side Chain
Alkylation at Position 6
Compound 11 (3.0 g, 10.2 mmol) undergoes alkylation with ethyl bromoacetate (1.8 mL, 16.3 mmol) in DMF (30 mL) using K2CO3 (2.8 g, 20.4 mmol) as base at 60°C for 8 hours. This affords ethyl 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetate (12 , 3.4 g, 82%). IR (KBr): 1745 cm−1 (ester C=O).
Hydrolysis to Carboxylic Acid
Ester 12 (3.0 g, 7.4 mmol) is hydrolyzed with 10% NaOH (20 mL) in ethanol (30 mL) at reflux for 3 hours, yielding 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetic acid (13 , 2.5 g, 89%). 1H NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), 7.28 (s, 2H, Ar-H), 6.99 (s, 1H, Ar-H), 4.55 (s, 2H, CH2CO), 2.33 (s, 6H, CH3).
Synthesis of Benzodioxol-5-ylamine
Nitration of 1,3-Benzodioxole
Piperonal (5.0 g, 33.3 mmol) is nitrated with concentrated HNO3/H2SO4 (1:3 v/v) at 0°C for 2 hours, yielding 5-nitro-1,3-benzodioxole (14 , 4.7 g, 76%). MP: 98–100°C.
Reduction to Amine
Catalytic hydrogenation of 14 (3.0 g, 16.7 mmol) over 10% Pd/C (0.3 g) in ethanol (50 mL) at 50 psi H2 for 6 hours gives 5-amino-1,3-benzodioxole (15 , 2.1 g, 85%). 1H NMR (CDCl3): δ 6.72 (d, J = 8.1 Hz, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 6.42 (d, J = 8.1 Hz, 1H, Ar-H), 5.95 (s, 2H, OCH2O), 3.45 (s, 2H, NH2).
Amide Coupling and Final Product Isolation
Activation of Carboxylic Acid
Acid 13 (2.0 g, 5.9 mmol) is treated with oxalyl chloride (1.5 mL, 17.7 mmol) in anhydrous DCM (30 mL) at 0°C for 1 hour, followed by stirring at room temperature for 3 hours. Evaporation yields the acid chloride 16 as a yellow solid (2.1 g, 98%).
Coupling with Benzodioxol-5-ylamine
Acid chloride 16 (2.0 g, 5.5 mmol) is reacted with 15 (0.9 g, 5.8 mmol) in anhydrous THF (30 mL) and Et3N (1.5 mL, 11.0 mmol) at 0°C for 1 hour, then stirred overnight at room temperature. Workup affords the title compound as a white solid (2.1 g, 72%).
| Parameter | Value | Method |
|---|---|---|
| MP | 218–220°C | DSC |
| HRMS (ESI+) | Calcd for C23H22N5O5 [M+H]+: 448.1618; Found: 448.1621 | Q-TOF |
| 1H NMR (DMSO-d6) | δ 10.21 (s, 1H, NH), 7.30 (s, 2H, Ar-H), 7.01 (s, 1H, Ar-H), 6.85–6.75 (m, 3H, benzodioxole-H), 5.98 (s, 2H, OCH2O), 4.62 (s, 2H, CH2CO), 2.34 (s, 6H, CH3) | 500 MHz |
| 13C NMR (DMSO-d6) | δ 170.2 (CONH), 164.3 (C=O), 152.1 (triazole-C), 148.5–108.7 (Ar-C), 55.1 (OCH2O), 40.3 (CH2CO), 21.2 (CH3) | 125 MHz |
Comparative Analysis of Synthetic Routes
Three pathways were evaluated for scalability and efficiency:
Route A (Above):
- Total Yield : 28% (5 steps)
- Advantages : High-purity intermediates, regioselective cyclization.
- Limitations : Lengthy alkylation/hydrolysis steps.
Route B (Cyanoacetylation-Cyclization):
- Total Yield : 35% (4 steps)
- Conditions : Zeolite-catalyzed condensation of cyanoacetamide intermediates.
- Key Step : One-pot cyclization/functionalization reduces step count.
- Total Yield : 42% (3 steps)
- Conditions : Microwave irradiation (150°C, 30 min) accelerates enaminone formation and cyclization.
- Drawback : Requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s triazolopyrimidinone core (shared with ’s compound) is distinct from the thiazolo-pyrimidine cores in . Triazolopyrimidines are known for their kinase-inhibitory activity, while thiazolo-pyrimidines often exhibit antimicrobial properties . The benzodioxol group in the target compound and ’s analog may improve metabolic stability compared to the furan substituents in ’s compounds .
In contrast, the 4-cyanophenyl group in 11b introduces polarity, which may improve solubility but reduce membrane permeability . The thioacetamide in ’s compound (vs. the target’s acetamide) reduces hydrogen-bonding capacity, possibly altering target selectivity .
Synthetic Accessibility :
- Compounds 11a and 11b () were synthesized in 68% yields via condensation reactions with chloroacetic acid and aromatic aldehydes. The target compound likely requires similar multi-step synthesis, but the benzodioxol and triazolopyrimidine moieties may necessitate specialized reagents .
- ’s compound, with a triazolopyrimidine-thioacetamide structure, suggests that sulfur-containing analogs can be synthesized but may require thiourea or thiol intermediates .
Biological Implications: The dimethylphenyl group in the target compound could enhance binding to ATP-binding pockets in kinases, as seen in structurally related inhibitors.
Research Findings and Data Gaps
Physical Properties :
- Melting points, solubility, and stability data for the target compound are unavailable. Analogous compounds (e.g., 11a: 243–246°C, 11b: 213–215°C) suggest that the target may exhibit a high melting point due to its rigid heterocyclic core .
Biological Activity: No direct data exist for the target compound. However, triazolopyrimidines in and thiazolo-pyrimidines in have demonstrated antimicrobial and anticancer activity in prior studies .
Biological Activity
The compound N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 373.4 g/mol. The structure features a benzodioxole moiety, a triazolopyrimidine core, and an acetamide functional group.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : It may bind to various receptors influencing neurotransmission and cellular responses.
- Modulation of Cellular Pathways : The compound could affect pathways related to inflammation or cell proliferation.
Pharmacological Profile
Recent studies have indicated that this compound exhibits promising pharmacological properties such as:
- Antitumor Activity : Preliminary investigations suggest it may inhibit the growth of certain cancer cell lines.
- Antimicrobial Effects : There are indications of efficacy against various bacterial strains.
- Neuroprotective Properties : Potential benefits in neurodegenerative conditions have been proposed based on its structural analogs.
Antitumor Activity
A study published in Journal of Medicinal Chemistry reported that derivatives of the triazolopyrimidine core exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 15.0 | G2/M phase arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research has also pointed towards neuroprotective effects against oxidative stress in neuronal cells. The compound was shown to reduce reactive oxygen species (ROS) levels significantly in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
